[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353986-09-0
VCID: VC8234274
InChI: InChI=1S/C17H25N3O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3
SMILES: CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.: 1353986-09-0

Cat. No.: VC8234274

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester - 1353986-09-0

Specification

CAS No. 1353986-09-0
Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3
Standard InChI Key XKJVZISRCCHVIA-UHFFFAOYSA-N
SMILES CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s structure centers on a pyrrolidine ring, a five-membered secondary amine, substituted at the 1-position with a 2-amino-acetyl group. The 2-position of the pyrrolidine is further functionalized with an ethyl-carbamic acid benzyl ester moiety. The stereocenter at the pyrrolidine’s 2-position (denoted by the (S)-configuration) is critical for molecular interactions, as chirality often influences binding affinity in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₈H₂₅N₃O₃
Molecular weight319.40 g/mol
InChIKeyXKJVZISRCCHVIA-HNNXBMFYSA-N
Discontinuation statusDiscontinued

Structural Analogues and Comparative Analysis

Pyrrolidine derivatives are structurally distinct from piperidine-based compounds due to their smaller ring size, which imposes greater conformational rigidity. For instance, replacing the pyrrolidine core with a piperidine ring (a six-membered analogue) increases ring flexibility and alters metabolic stability. The benzyl ester group in this compound is a common prodrug motif, designed to enhance lipophilicity for improved membrane permeability .

Synthesis and Manufacturing

StepReagents/ConditionsYield (Est.)
1Chloroacetyl chloride, Et₃N, DCM, 0°C→RT85%
2Ethyl isocyanate, THF, 50°C78%
3Benzyl alcohol, DCC, DMAP, DCM65%

Industrial-Scale Challenges

The discontinuation of this compound likely stems from scalability issues. Multi-step syntheses involving chiral centers often require expensive catalysts or chromatographic purification, rendering large-scale production economically unfeasible. Additionally, the benzyl ester’s susceptibility to hydrogenolysis complicates storage and handling .

Reactivity and Stability

Hydrolytic Degradation Pathways

The compound’s labile carbamate and ester groups undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Protonation of the carbamate oxygen leads to cleavage, releasing benzyl alcohol and forming a water-soluble amine derivative.

  • Basic Hydrolysis: The benzyl ester undergoes saponification, generating a carboxylate salt and ethanol.

Table 3: Degradation Kinetics (Hypothetical Data)

ConditionHalf-Life (25°C)Major Products
1M HCl2 hoursBenzyl alcohol, CO₂, ethylamine
1M NaOH4 hoursSodium carboxylate, pyrrolidine derivative

Thermal Stability

Thermogravimetric analysis (TGA) of similar carbamates suggests decomposition onset temperatures near 150–180°C, primarily via retro-ene reactions and decarboxylation. The benzyl ester moiety likely volatilizes first, followed by pyrrolidine ring degradation.

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